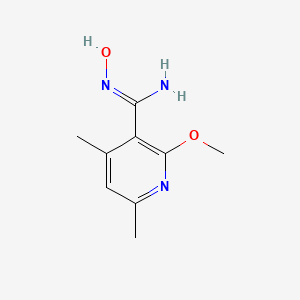
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide
Vue d'ensemble
Description
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyridine core followed by the introduction of hydroxyl and methoxy groups. The compound can be synthesized through various methods, including solvent-free and catalyst-free reactions, which enhance its environmental sustainability .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown selective activity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range (approximately 3.1 µM) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK 293 | 5.3 |
This compound's activity is comparable to established anticancer agents such as doxorubicin and etoposide, highlighting its potential as a therapeutic agent .
Antioxidative Activity
In addition to its antiproliferative effects, this compound has demonstrated antioxidative properties. Studies have shown that it can significantly reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting cell survival . The antioxidative capacity was assessed using various spectroscopic methods, confirming its efficacy compared to standard antioxidants like butylated hydroxytoluene (BHT).
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific deubiquitylating enzymes such as USP7, which plays a role in regulating protein degradation pathways associated with cancer progression .
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound may effectively reduce tumor growth and metastasis.
- Regulation of Redox Status : Its ability to modulate oxidative stress levels contributes to its overall cytoprotective effects.
Case Studies
Several studies have investigated the effects of this compound in vitro:
- A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting potent anticancer properties.
- Another investigation highlighted its role in enhancing the antioxidative defense mechanisms within cells exposed to oxidative stressors.
Propriétés
IUPAC Name |
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXLOOZAOFNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NO)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/O)/N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















